molecular formula C19H14N2O4 B11368017 4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11368017
M. Wt: 334.3 g/mol
InChI Key: FUWLDAYIJNRQPK-UHFFFAOYSA-N
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Description

4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves a multi-step process. One common method is the reaction of 4-cyanophenyl hydrazine with ethyl 4-ethoxybenzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce more saturated oxazole derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and aromatic groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Cyanophenyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate: Contains a hydroxy group, which can alter its reactivity and interactions.

    4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: Features a methyl group, affecting its steric and electronic properties.

Uniqueness

4-Cyanophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

(4-cyanophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H14N2O4/c1-2-23-15-9-5-14(6-10-15)18-11-17(21-25-18)19(22)24-16-7-3-13(12-20)4-8-16/h3-11H,2H2,1H3

InChI Key

FUWLDAYIJNRQPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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